molecular formula C9H9F3O2 B2388101 6-Ethoxy-2,3,4-trifluorobenzyl alcohol CAS No. 1980062-54-1

6-Ethoxy-2,3,4-trifluorobenzyl alcohol

Cat. No.: B2388101
CAS No.: 1980062-54-1
M. Wt: 206.164
InChI Key: NXGYHNQMWRHWQV-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4-trifluorobenzyl alcohol is a chemical compound with the molecular formula C9H9F3O2. It is known for its unique structure, which includes an ethoxy group and three fluorine atoms attached to a benzyl alcohol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,3,4-trifluorobenzyl alcohol typically involves the reaction of 2,3,4-trifluorobenzyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group. The resulting product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,3,4-trifluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2,3,4-trifluorobenzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluorobenzyl alcohol
  • 6-Methoxy-2,3,4-trifluorobenzyl alcohol
  • 6-Ethoxy-2,4,5-trifluorobenzyl alcohol

Uniqueness

6-Ethoxy-2,3,4-trifluorobenzyl alcohol is unique due to the specific positioning of the ethoxy group and the three fluorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(6-ethoxy-2,3,4-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGYHNQMWRHWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1CO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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